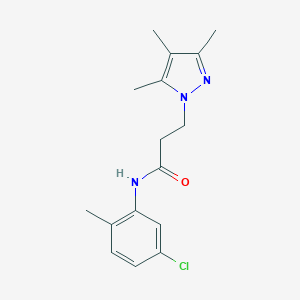
N-(5-chloro-2-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a synthetic organic compound It is characterized by the presence of a chloro-substituted phenyl ring, a pyrazole ring, and a propanamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Substitution on the phenyl ring: The chloro and methyl groups can be introduced via electrophilic aromatic substitution reactions.
Amide bond formation: The final step involves the coupling of the substituted phenyl ring with the pyrazole ring through an amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
化学反应分析
Types of Reactions
N-(5-chloro-2-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the methyl groups or the pyrazole ring.
Reduction: Reduction reactions could target the amide bond or the chloro group.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield carboxylic acids or ketones, while substitution could introduce various functional groups onto the phenyl ring.
科学研究应用
N-(5-chloro-2-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide may have several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmaceuticals: Possible applications in the formulation of therapeutic agents.
Materials Science: Use in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
作用机制
The mechanism of action of N-(5-chloro-2-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide would depend on its specific molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways within cells.
相似化合物的比较
Similar Compounds
N-(5-chloro-2-methylphenyl)-3-(1H-pyrazol-1-yl)propanamide: Lacks the trimethyl substitution on the pyrazole ring.
N-(2-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide: Lacks the chloro substitution on the phenyl ring.
Uniqueness
N-(5-chloro-2-methylphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O/c1-10-5-6-14(17)9-15(10)18-16(21)7-8-20-13(4)11(2)12(3)19-20/h5-6,9H,7-8H2,1-4H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBFEQHPDRYBCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CCN2C(=C(C(=N2)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
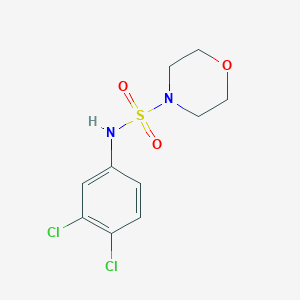
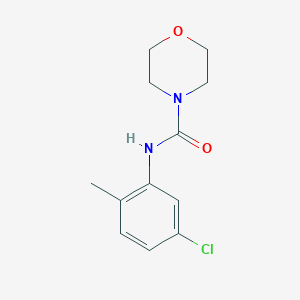
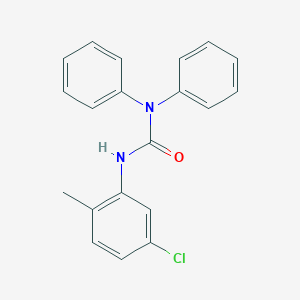

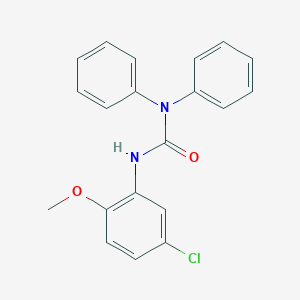
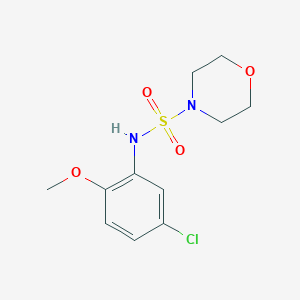
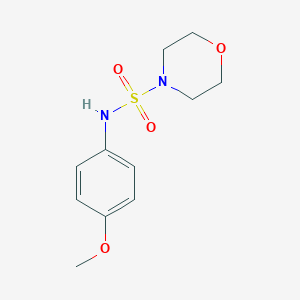
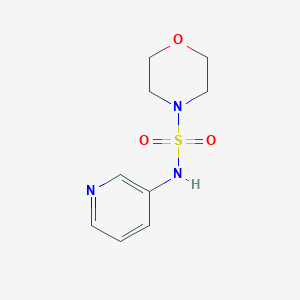
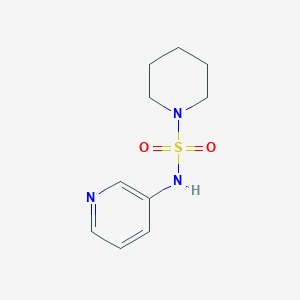
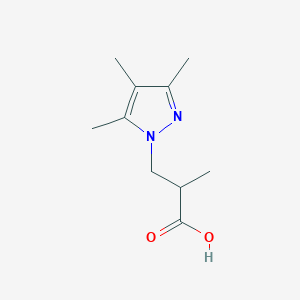
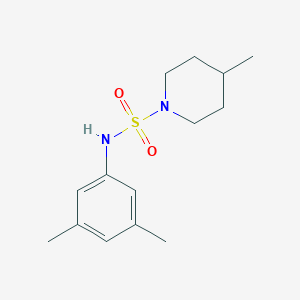
![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B500247.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B500248.png)
![2-[2-(1H-1,2,4-triazol-1-yl)ethyl]-1H-benzimidazole](/img/structure/B500250.png)
